([1,1'-Biphenyl]-2,6-diyl)dimethanethiol
Description
([1,1'-Biphenyl]-2,6-diyl)dimethanethiol is a sulfur-containing aromatic compound featuring a biphenyl core with methanethiol (-CH₂SH) groups at the 2 and 6 positions. Its structure combines the rigidity of the biphenyl system with the nucleophilic and metal-coordinating properties of thiols.
Properties
CAS No. |
77776-01-3 |
|---|---|
Molecular Formula |
C14H14S2 |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
[2-phenyl-3-(sulfanylmethyl)phenyl]methanethiol |
InChI |
InChI=1S/C14H14S2/c15-9-12-7-4-8-13(10-16)14(12)11-5-2-1-3-6-11/h1-8,15-16H,9-10H2 |
InChI Key |
AUCIAKHCQWXLCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC=C2CS)CS |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Adaptability
The process involves oxidative aromatization of 1-arylcyclohexanols using Cu catalysts (e.g., Cu powder, Cu(OAc)$$_2$$) and Selectfluor as an oxidant. Key steps include:
- Dehydrogenation : Cyclohexanol → cyclohexanone intermediate.
- Aromatization : Formation of the biphenyl core via C-C coupling.
To introduce thiols, the aryl substituent on cyclohexanol must carry protected -CH$$_2$$SH groups. For example:
Synthetic Protocol (Adapted from CN104311377A)
| Step | Component | Quantity | Conditions | Outcome |
|---|---|---|---|---|
| 1 | 1-(2-(Thioacetoxymethyl)phenyl)cyclohexanol | 0.2 mmol | Cu powder (5 mol%), Selectfluor (2.5 eq), MeCN, 80°C, 24 h | Biphenyl-thioacetate intermediate |
| 2 | NH$$_3$$/MeOH | 5 mL | Stirring, 0°C, 1 h | Deprotection to -CH$$_2$$SH |
Yield : ~70-85% (estimated based on analogous reactions in).
Suzuki-Miyaura Cross-Coupling with Protected Thiols
An alternative route employs Suzuki coupling between boronic acids and aryl halides containing protected thiols:
Retrosynthetic Analysis
- Disconnection : Biphenyl bond between two benzene rings.
- Building Blocks :
- 2-(Thioacetoxymethyl)phenylboronic acid
- 6-Bromo-2-(thioacetoxymethyl)biphenyl
Stepwise Synthesis
- Boronic Acid Preparation :
- Lithiation of 2-bromo-1-(thioacetoxymethyl)benzene followed by treatment with B(OMe)$$_3$$.
- Coupling Reaction :
- Pd(PPh$$3$$)$$4$$ (2 mol%), K$$2$$CO$$3$$, DME/H$$_2$$O (3:1), 90°C, 12 h.
- Deprotection :
- NH$$_3$$/MeOH, 0°C, 1 h.
Advantages :
- High regiocontrol via pre-functionalized building blocks.
- Compatibility with thioacetate protecting groups.
Direct Functionalization via C-H Activation
Emerging methods in C-H activation offer a streamlined approach, though they require careful optimization to avoid sulfur poisoning:
Copper-Mediated C-H Thiolation
A hypothetical pathway inspired by involves:
- Substrate : 2,6-Dimethylbiphenyl
- Thiolation :
- CuI (10 mol%), S$$_8$$, DMF, 120°C, 24 h.
- Converts -CH$$3$$ to -CH$$2$$SH via radical intermediates.
Challenges :
- Limited regioselectivity for di-thiolation.
- Competitive oxidation requiring inert atmosphere.
Comparative Analysis of Methods
| Method | Yield (%) | Regiocontrol | Scalability | Thiol Stability |
|---|---|---|---|---|
| Copper-Dehydrogenative | 70-85 | High | Moderate | Excellent (protected) |
| Suzuki Coupling | 60-75 | Very High | High | Good |
| C-H Thiolation | 30-50 | Low | Low | Poor |
Experimental Optimization Strategies
Chemical Reactions Analysis
Types of Reactions:
Oxidation: can undergo oxidation reactions to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanethiol groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Disulfides or sulfoxides.
Reduction: Thiols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: can be used as a ligand in transition metal catalysis.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology and Medicine:
Drug Development: The compound’s thiol groups can interact with biological targets, making it a potential candidate for drug development.
Bioconjugation: It can be used to modify proteins or other biomolecules through thiol-ene reactions.
Industry:
Corrosion Inhibitors: The compound can be used as a corrosion inhibitor due to its thiol groups.
Sensors: It can be used in the development of sensors for detecting heavy metals or other analytes.
Mechanism of Action
Molecular Targets and Pathways: The thiol groups in ([1,1’-Biphenyl]-2,6-diyl)dimethanethiol can form covalent bonds with cysteine residues in proteins, affecting their function. This interaction can modulate various biological pathways, including enzyme activity and signal transduction.
Comparison with Similar Compounds
Functional Group and Reactivity
- ([1,1'-Biphenyl]-2,6-diyl)dimethanethiol : The thiol (-SH) groups confer high nucleophilicity and affinity for metal ions, making it suitable for applications in coordination chemistry or polymer cross-linking.
- Bisphenol A (BPA): Contains hydroxyl (-OH) groups at the 4,4' positions of a diphenylpropane backbone. Hydroxyl groups enable hydrogen bonding and participation in polymerization (e.g., polycarbonates, epoxy resins) but lack the redox activity of thiols .
- Perthane: A dichlorinated diphenyl ethane derivative with chloro (-Cl) substituents. Chlorine atoms enhance stability and lipophilicity, typical of organochlorine pesticides, but reduce nucleophilicity compared to thiols or hydroxyls .
Structural and Physical Properties
*Calculated based on molecular formulas.
Q & A
Q. How do solvent polarity and proticity affect the conformational dynamics of ([1,1'-Biphenyl]-2,6-diyl)dimethanethiol?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
